molecular formula C22H17N5O2S B2387317 N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide CAS No. 896817-18-8

N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide

Cat. No.: B2387317
CAS No.: 896817-18-8
M. Wt: 415.47
InChI Key: JISGUYQMCCRXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide ( 896817-18-8) is a chemical entity built around the [1,2,4]triazolo[4,3-a]quinoxaline scaffold, a privileged structure known for diverse pharmacological activities . This scaffold is of significant interest in medicinal chemistry and drug discovery, with recent scientific literature highlighting its potential in multiple therapeutic areas. Derivatives incorporating this core structure have been investigated as potent inhibitors of carbohydrate-hydrolyzing enzymes, showing promise as antidiabetic agents by targeting α-amylase and α-glucosidase . Furthermore, related analogs have demonstrated inhibitory activity against acetylcholinesterase (AChE), suggesting potential for research in anti-Alzheimer applications . The integration of the benzenesulfonamide moiety is a strategic feature, as sulfonamides are recognized pharmacophores that can significantly enhance the biological profile and modulate the pharmacokinetic properties of lead compounds . The molecular formula for this compound is C22H17N5O2S, and it has a molecular weight of 415.4677 . Researchers are exploring this and related triazoloquinoxaline derivatives for their potential as multi-target therapeutic agents, with supporting data from molecular docking simulations to understand their binding interactions with enzyme active sites . This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2S/c1-26(30(28,29)17-12-6-3-7-13-17)21-22-25-24-20(16-10-4-2-5-11-16)27(22)19-15-9-8-14-18(19)23-21/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISGUYQMCCRXGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=CC=CC=C2N3C1=NN=C3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Aromatic substitution reactions can occur, particularly involving the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated aromatics in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide involves its interaction with molecular targets such as DNA. This compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of cell proliferation and induction of apoptosis . The molecular pathways involved include the activation of caspases and the modulation of cell cycle regulatory proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Compound: N-methyl-N-[1-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide

  • Key Difference: The substituent at the 1-position of the triazoloquinoxaline ring is 2-methylpropyl (isobutyl) instead of phenyl.
  • Impact :
    • Hydrophobicity : The isobutyl group may enhance lipophilicity compared to the aromatic phenyl group, affecting membrane permeability.
    • Synthetic Pathway : Both compounds likely share similar synthesis routes (e.g., S-alkylation of triazole precursors with α-halogenated ketones in basic media) .
  • Evidence : This analog is structurally closest to the target compound but lacks detailed spectral or activity data in the provided evidence .

Heterocyclic Core Variations

Compound : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9]

  • Key Difference: These compounds feature a 1,2,4-triazole core instead of the fused triazoloquinoxaline system.
  • Impact: Tautomerism: The triazole-thione tautomerism observed in [7–9] (absence of νS-H bands in IR, presence of νC=S at 1247–1255 cm⁻¹) contrasts with the rigid triazoloquinoxaline structure, which lacks such tautomeric flexibility . Bioactivity: Triazole derivatives are often explored for antimicrobial activity, whereas triazoloquinoxalines may target different biological pathways due to extended π-conjugation .

Compound : 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

  • Key Difference: Replaces the triazoloquinoxaline with a 1,2-oxazole ring.
  • Activity: Oxazole-containing sulfonamides are synthesized for antimicrobial applications, suggesting divergent therapeutic targets compared to triazoloquinoxaline derivatives .

Simpler Sulfonamide Derivatives

Compound : N-(4-Methoxyphenyl)benzenesulfonamide

  • Key Difference: Lacks the triazoloquinoxaline moiety entirely, retaining only the sulfonamide-phenyl backbone.
  • Impact: Solubility: The methoxy group improves aqueous solubility, whereas the bulky triazoloquinoxaline in the target compound may reduce it. Bioactivity: Simpler sulfonamides are often used as carbonic anhydrase inhibitors or antibiotics, while more complex derivatives may exhibit kinase or receptor antagonism .

Biological Activity

N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties and potential applications, focusing on its anticancer, antimicrobial, and anticonvulsant effects, supported by recent research findings.

Chemical Structure and Properties

The compound belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which are recognized for their complex structure and ability to interact with various biological targets. The molecular formula is C16H16N4O2SC_{16}H_{16}N_4O_2S, indicating the presence of a sulfonamide group that enhances solubility and bioactivity.

Anticancer Activity

Recent studies have shown that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : Compounds such as 16a and 16b demonstrated relative activities in the micromolar range (3158 nM and 3527 nM) against melanoma cells. Compound 17a exhibited an EC50 of 365 nM, highlighting its potential as an anticancer agent .
  • Mechanism of Action : These compounds act as inhibitors of phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways related to cancer progression. Specifically, they have been shown to induce apoptosis by upregulating pro-apoptotic proteins like BAX and downregulating anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • In Vitro Studies : Compounds from this class exhibited mild antimicrobial activity against various pathogens. Preliminary screenings indicated moderate to strong growth inhibition against tumor cell lines at concentrations ranging from 10610^{-6} to 10510^{-5} molar .
  • Broad Spectrum Activity : Notably, compound 3b showed selectivity towards central nervous system cancers and leukemia cell lines with GI50 values of 4.03 µM for SF-639 (CNS cancer) and 6.46 µM for CCRF-CEM (leukemia) .

Anticonvulsant Activity

The anticonvulsant potential of these compounds has been evaluated using animal models:

  • Evaluation Method : The metrazol-induced convulsion model was employed to assess the anticonvulsant activity of synthesized derivatives. Among tested compounds, two showed significant anticonvulsant effects comparable to standard treatments like phenobarbital .

Data Summary

Biological ActivityCompoundEC50 / GI50 (µM)Mechanism
Anticancer17a0.365Apoptosis induction via PDE inhibition
Antimicrobial3b4.03 (CNS cancer)Moderate growth inhibition on tumor cell lines
Anticonvulsant14 & 15bNot specifiedMetrazol-induced convulsion model

Case Study 1: Anticancer Efficacy

A study conducted by El-Adl et al. synthesized several [1,2,4]triazolo[4,3-a]quinoxaline derivatives and evaluated their anti-proliferative activities against multiple cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast cancer). The results demonstrated that certain derivatives acted as potent DNA intercalators and topoisomerase II inhibitors .

Case Study 2: Antimicrobial Screening

Research on the antimicrobial efficacy of quinoxaline derivatives indicated that while some compounds showed mild activity against bacteria and fungi, they were particularly effective in inhibiting the growth of specific tumor cell lines. This suggests potential dual-use in both antimicrobial and anticancer therapies .

Q & A

Q. How can synergistic effects with other anticancer agents be systematically evaluated?

  • Combination Index (CI) : Use Chou-Talalay method to classify synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1) .
  • Isobologram Analysis : Graphically quantify synergy across dose ranges .
  • Mechanistic Studies : Pair with topoisomerase inhibitors or microtubule disruptors to identify complementary targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.